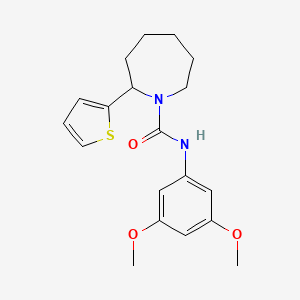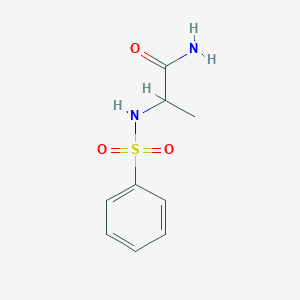
N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist known for his work on psychoactive substances.
Mechanism of Action
N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including altered perception, mood enhancement, and changes in cognitive function. It has also been reported to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively long duration of action. However, it is also associated with potential risks and safety concerns, which should be carefully considered before use.
Future Directions
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, including further investigation of its therapeutic potential in the treatment of mental health disorders, as well as its effects on brain function and cognition. Additionally, more research is needed to better understand the safety and potential risks associated with its use.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 2-thienylmagnesium bromide with 3,5-dimethoxybenzoyl chloride, followed by the addition of 1-azepanecarboxamide. The reaction is carried out under anhydrous conditions and requires careful handling of the reagents.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression and anxiety. It has also been investigated for its effects on the brain and its potential to enhance cognitive function.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-15-11-14(12-16(13-15)24-2)20-19(22)21-9-5-3-4-7-17(21)18-8-6-10-25-18/h6,8,10-13,17H,3-5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVICMZSUBUXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzylthio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5189151.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)

![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5189188.png)

![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5189208.png)
![N-(2,5-dimethoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189217.png)
![4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5189236.png)

